利博西利布

描述

Ribociclib, sold under the brand name Kisqali, is a medication used for the treatment of certain kinds of breast cancer . It belongs to the group of medicines called antineoplastics and interferes with the growth of cancer cells, which are eventually destroyed . It is used in combination with letrozole in patients with hormone receptor (HR)-positive, HER-2 negative advanced or metastatic breast cancer .

Synthesis Analysis

Ecofriendly methods have been reported for the synthesis of Ribociclib precursor. Hazardous solvent-free methodologies were optimized by using non-hazardous and renewable solvents such as EtOH and DMSO . A common structural building block, Ribociclib precursor, is produced in good yield through Buchwald coupling reaction .Molecular Structure Analysis

Ribociclib is a selective, orally bioavailable inhibitor of CDK4 and CDK6 . Its molecular structure has been analyzed using various techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), and atomic force microscopy (AFM) .Chemical Reactions Analysis

Ribociclib undergoes various chemical reactions during its synthesis. For instance, hazardous solvent-free methodologies were optimized by using non-hazardous and renewable solvents such as EtOH and DMSO. Zinc metal was employed for Hydrodechlorination reaction along with the recommended solvent EtOH. DMAP catalyzed Ester hydrolysis reaction was performed using the recommended solvent EtOH instead of MeOH .Physical And Chemical Properties Analysis

Ribociclib-loaded PLNs were prepared by solvent evaporation using the Box–Behnken design to optimize formulation variables. The ribociclib-loaded PLN was optimized in terms of particle size and encapsulation efficiency . DSC and thermogravimetric characterization showed the absence of a crystalline structure in the prepared PLNs, confirmed by FTIR .科学研究应用

细胞周期蛋白依赖性激酶 4 和 6 的抑制

利博西利布是一种选择性的、口服生物利用度高的细胞周期蛋白依赖性激酶 4 和 6 (CDK4/6) 抑制剂 . 这些蛋白过度激活时,可以使癌细胞过快生长和分裂 . 通过抑制 CDK4/6,利博西利布有助于减缓癌症进展 .

各种实体瘤的治疗

利博西利布在不同肿瘤类型的临床前和临床研究中均显示出抗肿瘤作用 . 利博西利布的高选择性使其成为其他靶向治疗的重要伴侣药物 .

ER+乳腺癌的治疗

在一项针对 50 种乳腺癌细胞系的临床前研究中,利博西利布主要对 ER+ 细胞系表现出抑制活性 . 这表明 ER+ 乳腺癌细胞可能对 CDK4/6 抑制特别敏感 .

晚期乳腺癌的联合治疗

利博西利布与激素阻断剂来曲唑联用,已被证明可以提高晚期乳腺癌患者的生存率 . 联合治疗使患者的总生存期比单独接受来曲唑治疗的患者延长了大约 1 年 .

早期乳腺癌治疗

将利博西利布添加到标准激素治疗中不仅可以改善早期乳腺癌女性的无浸润生存期,还可以改善无远处转移生存期和无复发生存期 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox

作用机制

Target of Action

Ribociclib is a selective cyclin-dependent kinase inhibitor . It primarily targets two proteins: cyclin-dependent kinase 4 and 6 (CDK4/6) . These proteins play a crucial role in cell cycle regulation, and when over-activated, they can enable cancer cells to grow and divide too quickly .

Mode of Action

Ribociclib interacts with its targets, CDK4 and CDK6, by competitively binding to the ATP-binding pockets of these kinases . This interaction blocks the phosphorylation of the retinoblastoma protein (Rb), thereby preventing cell cycle progression and inducing G1 phase arrest . By inhibiting CDK4/6 activity, Ribociclib interferes with signals that tell cancer cells to quickly reproduce, helping to slow or even stop the growth or spread of cancer cells .

Biochemical Pathways

Ribociclib acts directly on the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway to block cell-cycle progression . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . The pathway may also be impacted by inhibitors of other pathways acting upstream of CDK4/6, providing a rationale for dual inhibition .

Pharmacokinetics

Ribociclib is moderately to highly absorbed across species, with an oral bioavailability of approximately 59% in humans . It is extensively metabolized in vivo, predominantly by oxidative pathways mediated by CYP3A4, ultimately forming N-demethylated metabolite M4, and to a lesser extent, by FMO3, forming N-hydroxylated metabolite M13 . In humans, 69.1% and 22.6% of the radiolabeled dose were excreted in feces and urine, respectively .

Result of Action

The molecular and cellular effects of Ribociclib’s action involve the inhibition of cell cycle progression. By blocking the action of CDK4 and 6, Ribociclib interferes with signals that tell cancer cells to quickly reproduce . This helps slow or even stop the growth or spread of cancer cells .

Action Environment

Environmental factors such as age, sex, concomitant alcohol consumption, and metabolic syndrome have been identified as risk factors that could influence the action, efficacy, and stability of Ribociclib . Reactive drug metabolites can induce oxidative and organelle stress and interfere with bile acid transport, resulting in adaptive immune responses in genetically susceptible individuals .

安全和危害

未来方向

The increased and earlier use of CDK4/6 inhibitors has resulted in better understanding of the mechanisms of acquired resistance; potential treatment combinations that might overcome these mechanisms are being explored . Prospective trials are ongoing to evaluate brain penetration and efficacy of ribociclib in the treatment of brain metastases .

生化分析

Biochemical Properties

Ribociclib is a selective, orally bioavailable inhibitor of CDK4 and CDK6 . It interacts with these proteins to inhibit their activity, thereby slowing down the progression of cancer . The nature of these interactions involves the binding of Ribociclib to the active sites of these enzymes, preventing them from catalyzing the phosphorylation of retinoblastoma protein (Rb), a key protein in cell cycle progression .

Cellular Effects

Ribociclib has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Ribociclib works by disrupting the cell cycle, preventing cancer cells from replicating . It interferes with the growth of cancer cells, which are eventually destroyed . Since the growth of normal cells may also be affected by the medicine, other unwanted effects will also occur .

Molecular Mechanism

The molecular mechanism of action of Ribociclib involves its binding to CDK4/6, inhibiting their activity and preventing them from phosphorylating the Rb protein . This prevents the cell from progressing from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase of the cell cycle . This ensures that conditions are appropriate for cell growth and division before the cell is irreversibly committed to division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ribociclib have been observed to change over time . For instance, in Rb-positive preclinical tumor models, Ribociclib demonstrated complete dephosphorylation of Rb, as well as dose-dependent G1 cell cycle arrest and tumor regression .

Dosage Effects in Animal Models

The effects of Ribociclib vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia . For Ribociclib, exposure increases under- and over-proportionally with an increasing dose .

Metabolic Pathways

Ribociclib is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 3A4 . The metabolites of Ribociclib are not of clinical significance .

Transport and Distribution

Ribociclib has a moderate human protein binding (± 70%), and is equally distributed in plasma and red blood cells . The apparent volume of distribution was estimated at 1090 L, using a population pharmacokinetic analysis .

Subcellular Localization

The subcellular localization of Ribociclib is primarily at the active sites of the CDK4/6 enzymes . This is where it exerts its effects, inhibiting the activity of these enzymes and preventing them from phosphorylating the Rb protein .

属性

IUPAC Name |

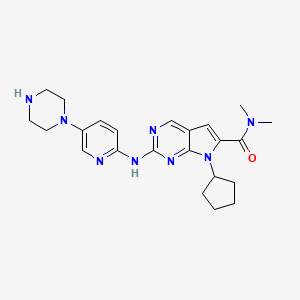

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXHGRAEPCAFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021027 | |

| Record name | Ribociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inhibition of cyclin-dependent kinase 4 and 6 (CDK4/6) may provide protection against oncogenic processes in specific tissue types. For example, CDK4 is not required for normal mammary tissue development based on knockout mouse studies, but it is needed for growth of Ras-induced mammary tumors, suggesting a potential therapeutic window for treatment with lower toxicity. Ribociclib was reported to be a most selective CDK4/6 inhibitor and to have dose dependent antitumor activity in a number of preclinical models. It inhibited growth of tumor cells by arresting the cells at the G1 checkpoint, which prevents the tumor cells from proliferating. | |

| Record name | Ribociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1211441-98-3 | |

| Record name | Ribociclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211441-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribociclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211441983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK8ERE8P56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)